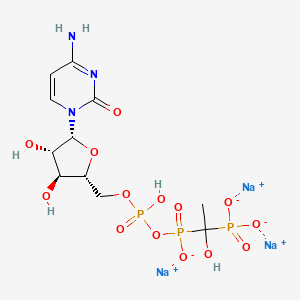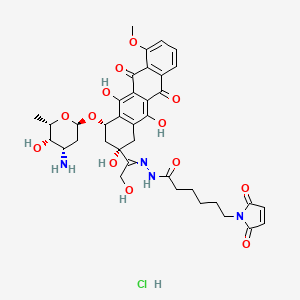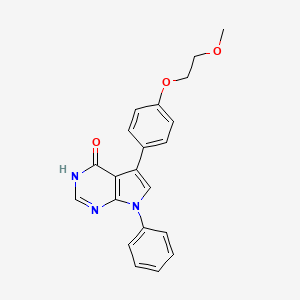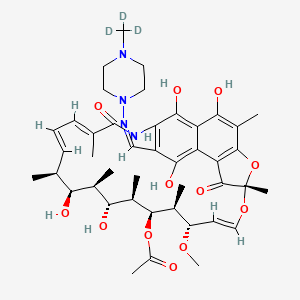
Rifaldazine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rifaldazine-d3, also known as Rifampicin-d3, is a labeled semisynthetic antibiotic. It is a chemically modified version of Rifampicin, distinguished by the substitution of three of its hydrogen atoms with deuterium. This isotopic labeling enhances the stability of the molecule, making it particularly valuable in the field of analytical chemistry for its use in precise quantification and tracking studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Rifaldazine-d3 involves the incorporation of deuterium into the Rifampicin molecule. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or through the use of deuterated reagents in the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective production. The final product is subjected to rigorous quality control measures to ensure its isotopic purity and stability .
化学反应分析
Types of Reactions: Rifaldazine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of various oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
Rifaldazine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in biological studies to track the distribution and metabolism of Rifampicin in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Rifampicin.
Industry: Applied in the development of new antibiotics and in the study of antibiotic resistance mechanisms
作用机制
Rifaldazine-d3 exerts its effects by inhibiting RNA transcription. It binds to the β subunit of DNA-dependent RNA polymerase, thereby preventing the synthesis of RNA. This inhibition is particularly effective against gram-positive bacteria and Mycobacterium tuberculosis. The presence of deuterium enhances the stability of the molecule, allowing for more precise studies of its mechanism of action .
相似化合物的比较
Rifampicin: The parent compound of Rifaldazine-d3, used widely as an antibiotic.
Rifabutin: Another antibiotic in the same class, used primarily for the treatment of tuberculosis.
Rifapentine: A similar compound with a longer half-life, used in the treatment of tuberculosis
Uniqueness of this compound: this compound is unique due to its isotopic labeling with deuterium, which enhances its stability and allows for precise analytical studies. This makes it particularly valuable in research applications where accurate quantification and tracking are essential .
属性
分子式 |
C43H58N4O12 |
|---|---|
分子量 |
826.0 g/mol |
IUPAC 名称 |
[(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20-/t21-,23-,24+,25+,29-,34-,35+,39+,43-/m0/s1/i9D3 |
InChI 键 |
JQXXHWHPUNPDRT-QZKVEULASA-N |
手性 SMILES |
[2H]C([2H])([2H])N1CCN(CC1)/N=C\C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


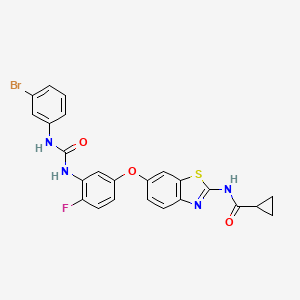
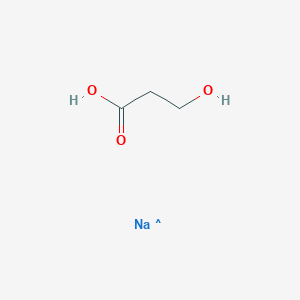

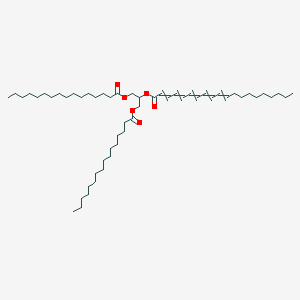
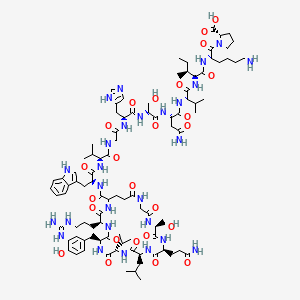
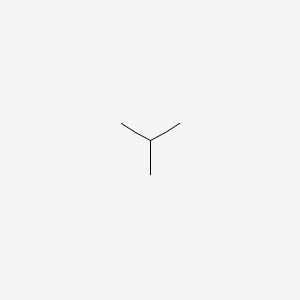
![(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[[3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10815328.png)

![5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol;2,2,2-trifluoroacetic acid](/img/structure/B10815345.png)
![6-[4-[3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B10815349.png)
![3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B10815350.png)
